2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate

LogP Lipophilicity Physicochemical property

2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate (CAS 476300-54-6) is a fully N,N-disubstituted tertiary carbamate bearing a 2,2,2-trifluoroethyl ester moiety. With molecular formula C₁₁H₁₂F₃NO₂ and molecular weight 247.21 g·mol⁻¹, it belongs to the class of fluorinated arylalkylcarbamates widely employed as synthetic building blocks, enzyme inhibitor scaffolds, and physicochemical probes.

Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
Cat. No. B13159759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate
Molecular FormulaC11H12F3NO2
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)OCC(F)(F)F
InChIInChI=1S/C11H12F3NO2/c1-2-15(9-6-4-3-5-7-9)10(16)17-8-11(12,13)14/h3-7H,2,8H2,1H3
InChIKeyBUJVKYBMYWMVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate (CAS 476300-54-6): Core Physicochemical Identity and Structural Classification


2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate (CAS 476300-54-6) is a fully N,N-disubstituted tertiary carbamate bearing a 2,2,2-trifluoroethyl ester moiety. With molecular formula C₁₁H₁₂F₃NO₂ and molecular weight 247.21 g·mol⁻¹, it belongs to the class of fluorinated arylalkylcarbamates widely employed as synthetic building blocks, enzyme inhibitor scaffolds, and physicochemical probes [1]. Its computed LogP of 3.01, topological polar surface area (TPSA) of 29.54 Ų, and zero hydrogen-bond donor count distinguish it from both primary/secondary carbamate analogs and ring-ethylated positional isomers, establishing its identity as a compact, lipophilic, non-hydrogen-bond-donating carbamate scaffold [1][2].

Why N-Ethyl, N-Trifluoroethyl, and Ring-Ethyl Carbamate Positional Isomers Cannot Be Used Interchangeably with 2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate


The substitution pattern of 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate—in which the ethyl group resides on the carbamate nitrogen rather than on the phenyl ring—produces a unique combination of zero hydrogen-bond donor capacity (vs. one HBD for all ring-ethylated isomers), a 30% lower topological polar surface area (29.54 vs. 38.33 Ų), and altered conformational dynamics due to restricted C–N bond rotation induced by the N-trifluoroethyl motif [1]. Ring-ethylated positional isomers (2-, 3-, or 4-ethylphenyl) retain a carbamate N–H donor, which fundamentally changes hydrogen-bonding capacity, membrane permeability potential, and metabolic susceptibility. The non-fluorinated ethyl ester analog (ethyl N-ethyl-N-phenylcarbamate, CAS 1013-75-8) lacks the electron-withdrawing trifluoroethyl group altogether, resulting in a LogP reduction of 0.34 units, a density decrease of ~17%, and loss of the characteristic ¹⁹F NMR reporter signal used for conformational analysis [2]. These differences are not incremental—they are categorical, meaning procurement of the correct N-ethyl-N-trifluoroethyl substitution pattern is mandatory for experiments where lipophilicity, TPSA, hydrogen-bond donor status, or fluorinated conformational reporting is a design-relevant parameter.

Quantitative Head-to-Head and Cross-Study Evidence for 2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate Versus Its Closest Analogs


Lipophilicity (LogP) Comparison: N-Ethyl-N-trifluoroethyl Carbamate vs. N-Phenyl Carbamate and Non-Fluorinated Ethyl Ester Analogs

2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate exhibits a computed LogP of 3.01 (LogD 3.01 at both pH 5.5 and pH 7.4), indicating pH-independent lipophilicity consistent with its lack of ionizable groups [1]. In comparison, the secondary carbamate analog 2,2,2-trifluoroethyl N-phenylcarbamate (CAS 370-32-1)—which lacks the N-ethyl substituent—has a computed LogP of 2.80 (ΔLogP = +0.21, a ~7.5% increase conferred by N-ethylation) . Against the non-fluorinated direct analog ethyl N-ethyl-N-phenylcarbamate (CAS 1013-75-8), which has a computed LogP of 2.67, the trifluoroethyl group provides an additional ΔLogP of +0.34 (~12.7% increase) [2].

LogP Lipophilicity Physicochemical property Drug design Permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count: Tertiary Carbamate vs. Secondary Ring-Ethylated Carbamate Isomers

As an N,N-disubstituted tertiary carbamate, 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate possesses zero hydrogen-bond donors (HBD = 0) and a TPSA of 29.54 Ų [1]. In contrast, the positional isomer 2,2,2-trifluoroethyl N-(2-ethylphenyl)carbamate (CAS 1087798-31-9)—in which the ethyl group is attached to the phenyl ring rather than the carbamate nitrogen—retains a secondary carbamate N–H and consequently has one hydrogen-bond donor (HBD = 1) and a TPSA of 38.33 Ų . This represents a TPSA increase of 8.79 Ų (+29.8%) for the ring-ethylated isomer. The 4-ethylphenyl isomer (CAS 1087798-12-6) similarly exhibits HBD = 1 and an elevated LogP of 3.4 [2].

TPSA Hydrogen-bond donor Membrane permeability Oral bioavailability CNS drug design

Density and Boiling Point: Trifluoroethyl Ester vs. Ethyl Ester Carbamate—Physical Property Differentiation

Replacement of the ethyl ester with a 2,2,2-trifluoroethyl ester produces substantial changes in bulk physical properties despite near-identical molecular topology. 2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate has a predicted density of 1.256±0.06 g/cm³ and a predicted boiling point of 255.0±40.0 °C [1]. The non-fluorinated direct analog ethyl N-ethyl-N-phenylcarbamate (CAS 1013-75-8) has an experimentally reported density of 1.071 g/cm³ and a boiling point of 266.5 °C at 760 mmHg . The trifluoroethyl compound is thus 17.3% denser (+0.185 g/cm³) while boiling at a temperature 11.5 °C lower, reflecting the increased mass density imparted by fluorine atoms and the altered intermolecular forces arising from the electron-withdrawing –CF₃ group.

Density Boiling point Fluorine effect Physical property Formulation

Synthetic Utility as an Isocyanate Surrogate: High-Yield Unsymmetrical Urea Synthesis via Trifluoroethyl Carbamates

Trifluoroethyl carbamates, as a compound class, function as bench-stable, less hazardous surrogates for moisture-sensitive and toxic isocyanate reagents in the synthesis of unsymmetrical ureas . In the validated two-step protocol of Bogolubsky et al. (2011), a primary amine is first reacted with trifluoroethyl chloroformate to yield an intermediate trifluoroethyl carbamate; addition of a second primary or secondary amine then furnishes the unsymmetrical urea in 75–85% isolated yield with a simple workup procedure [1]. 2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate—as a pre-formed, isolable trifluoroethyl carbamate derived from N-ethylaniline—can serve as the activated carbamoylating intermediate in this sequence, enabling direct access to ureas bearing the N-ethyl-N-phenyl motif without handling ethylphenyl isocyanate. This methodology has been adopted by Enamine for combinatorial library production of drug-like ureas .

Unsymmetrical urea Isocyanate surrogate Combinatorial chemistry Parallel synthesis Carbamoylation

Conformational Dynamics: Quantified C–N Rotational Barrier in the N-Ethyl-N-(2,2,2-trifluoroethyl) Carbamate Scaffold by Variable-Temperature NMR

The N-ethyl-N-(2,2,2-trifluoroethyl) carbamate motif—exactly as present in the target compound—exhibits restricted rotation about the carbamate C–N bond due to partial double-bond character, and the –CH₂CF₃ group serves as an intrinsic ¹⁹F and ¹³C NMR reporter of E/Z isomerization. Glaser and Jameson (2024) quantified the rotational barrier for the closely related model compound N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate as ΔGc≠ = 15.65±0.13 kcal/mol using Eyring–Polanyi analysis of variable-temperature ¹³C and ¹⁹F NMR data [1]. Below the coalescence temperature, separate signals for the E- and Z-rotamers are resolved for the –CF₃ group, a phenomenon also reported in earlier studies of N-(2,2,2-trifluoroethyl) carbamates where two quartets were observed in ¹³C NMR spectra [2]. Non-fluorinated ethyl carbamate analogs lack both the ¹⁹F NMR handle and the enhanced rotational barrier, precluding analogous conformational analysis.

Rotational barrier VT-NMR Conformational analysis ¹⁹F NMR reporter E/Z isomerization

High-Value Application Scenarios for 2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate Stemming from Quantitative Differentiation Evidence


Fragment-Based Drug Discovery and CNS-Penetrant Probe Design Requiring Zero HBD and Low TPSA

Medicinal chemistry programs targeting CNS enzymes or intracellular targets can utilize 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate as a fragment or intermediate scaffold where zero hydrogen-bond donor capacity and a TPSA of 29.54 Ų are design prerequisites [1]. Unlike ring-ethylated positional isomers, which carry an additional N–H donor and 30% higher TPSA, the N-ethyl-N-trifluoroethyl substitution pattern preserves the favorable permeability profile while providing a ¹⁹F NMR handle for conformational and binding studies [2].

Combinatorial Library Synthesis of Unsymmetrical Ureas via Bench-Stable Activated Carbamate Intermediates

As a pre-formed trifluoroethyl carbamate, this compound serves as a stable, non-hazardous carbamoylating agent in the Bogolubsky two-step urea synthesis protocol, delivering unsymmetrical ureas in 75–85% isolated yield [3]. Procurement of this specific compound eliminates the need for in situ preparation of the trifluoroethyl carbamate from N-ethylaniline and trifluoroethyl chloroformate, saving one synthetic step and enabling direct diversification with a panel of second amines in parallel format. This application is validated by Enamine's use of analogous trifluoroethyl carbamates in drug-like urea library production .

¹⁹F NMR Conformational Analysis and Biophysical Assay Development Exploiting the –CH₂CF₃ Reporter

The –CH₂CF₃ appendage in 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate functions as an intrinsic ¹⁹F NMR conformational reporter, with the C–N rotational barrier quantified at 15.65±0.13 kcal/mol in the cognate N-ethyl-N-trifluoroethyl carbamate scaffold [2]. This property enables detection of E/Z rotamer populations by variable-temperature NMR and can serve as a sensitive probe of local environment changes upon protein binding in ¹⁹F NMR-based fragment screening campaigns. Non-fluorinated ethyl carbamate analogs lack this capability entirely, making the trifluoroethyl compound the required chemical tool for these biophysical methods.

Physicochemical Reference Standard for Fluorine-Imparted Density and Lipophilicity Increments in Academic and Industrial SAR Tables

With a precisely documented LogP increment of +0.34 over the non-fluorinated ethyl ester analog and a density increase of +17.3% (+0.185 g/cm³), 2,2,2-trifluoroethyl N-ethyl-N-phenylcarbamate constitutes a defined reference point for quantifying the impact of –CH₂CF₃ vs. –CH₂CH₃ ester substitution on physicochemical properties [1][4]. Procurement of both the fluorinated and non-fluorinated pair enables controlled head-to-head experiments that isolate the fluorine effect in permeability, metabolic stability, and target-binding assays without confounding structural variables.

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